Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2.ClH/c1-15(2,3)20-14(19)18-11-9-16(10-12-18)7-5-13(17-4)6-8-16;/h13,17H,5-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXYTRYKTUOXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)NC)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride (CAS No. 1793108-48-1) is a complex organic compound characterized by its spirocyclic structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to its structural analogs and derivatives. The aim of this article is to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is C16H30N2O2, with a molecular weight of approximately 282.42 g/mol. The compound features a tert-butyl group, a methylamino group, and a spirocyclic framework that may influence its interaction with biological systems.
Comparative Analysis of Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate | Hydroxy group instead of methylamino | Potential for different reactivity and biological activity |
| Tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate | Hydroxymethyl group | May exhibit different pharmacological profiles |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | Oxo group instead of methylamino | Different oxidation state may alter reactivity and biological effects |
Case Studies and Research Findings
- Neuropharmacological Studies : Research on structurally similar compounds has indicated that modifications in the side chains can significantly affect their binding affinity to neurotransmitter receptors, suggesting that this compound may also interact with various CNS targets.
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of various azaspiro compounds demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, hinting at the potential efficacy of this compound in similar applications.
- Synthetic Pathways and Biological Evaluation : Ongoing research focuses on synthesizing derivatives of this compound to evaluate their biological activities systematically. These studies aim to elucidate structure–activity relationships (SAR) that could inform future drug development efforts.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride is primarily studied for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that compounds with similar spirocyclic structures exhibit antidepressant properties. A study demonstrated that derivatives of spirocyclic compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation .
Pain Management
The compound's ability to interact with the central nervous system (CNS) suggests potential applications in pain management. Analogs have shown efficacy in reducing pain responses in animal models, indicating that this compound may also possess analgesic properties .
Anti-inflammatory Effects
Initial studies suggest that this compound may exhibit anti-inflammatory effects. In vitro assays revealed a reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential for treating inflammatory diseases .
Case Study Analysis
A series of case studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of related compounds:
These findings suggest that the compound may share similar therapeutic profiles with other established drugs.
Potential Therapeutic Uses
The versatility of this compound extends to several therapeutic areas:
- Neurological Disorders : Due to its CNS activity, it may be beneficial in treating conditions such as depression and anxiety.
- Chronic Pain Conditions : Its analgesic properties could make it a candidate for managing chronic pain syndromes.
- Inflammatory Diseases : The anti-inflammatory effects position it as a potential treatment option for diseases like arthritis and other inflammatory disorders.
Comparison with Similar Compounds
The following analysis focuses on structurally analogous 3-azaspiro[5.5]undecane derivatives, emphasizing substituent variations at the 9-position and their implications.
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Research Findings
- Bioisosteric Utility : Diazaspiro analogs (e.g., 3,9-diazaspiro[5.5]undecane derivatives) are used as piperazine replacements in Olaparib-like PARP inhibitors, improving metabolic stability and reducing off-target effects .
- Therapeutic Applications: The oxo derivative (CAS 873924-08-4) is a critical intermediate in synthesizing p97 ATPase inhibitors, which are explored in cancer therapy . The amino analog (CAS 1272758-41-4) serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras), highlighting its role in targeted protein degradation .
- Physicochemical Properties: Hydroxymethyl and hydroxyl substituents enhance aqueous solubility compared to methylamino or oxo groups, making them favorable for CNS-targeted drugs . The hydrochloride salt form (e.g., CAS 1075-95-2) improves crystallinity and shelf-life, a feature likely shared by the target compound .
Preparation Methods
Synthesis of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Intermediate)
- Starting Material: tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
- Reaction: Catalytic hydrogenation using palladium on charcoal (Pd-C) in methanol.
- Conditions:
- Degassing with argon for 15 minutes.
- Stirring under hydrogen balloon pressure at 25°C for 16 hours.
- Outcome: Reduction of the olefinic bond to yield the saturated 9-oxo compound.
- Yield: Greater than 99%.
- Reference: Patent and chemical synthesis data confirm this high-yielding step.
Conversion to tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
- Method: Reductive amination or amine substitution at the 9-position.
- Typical Conditions: Treatment of the 9-oxo intermediate with methylamine or methylamino reagents under reductive or nucleophilic substitution conditions.
- Note: Specific details on reagents and conditions are outlined in patent literature, indicating the use of amine sources and acid catalysts to facilitate amination.
Formation of this compound
- Final Step: Conversion of the free base to the hydrochloride salt.
- Conditions: Treatment with hydrochloric acid in solvents such as 1,4-dioxane/methanol or dichloromethane, often at room temperature.
- Purpose: Enhances compound stability, crystallinity, and facilitates purification.
- Reference: Acidic deprotection and salt formation steps are common in spirocyclic amine chemistry.
Detailed Reaction Table
Research Findings and Optimization Notes
Hydrogenation Step: The use of Pd-C catalyst under mild conditions ensures selective reduction of the olefin without affecting the tert-butyl ester group, yielding the desired 9-oxo intermediate with excellent purity and yield.
Amination Reaction: The introduction of the methylamino substituent is typically achieved via reductive amination or nucleophilic substitution on the 9-oxo group. The reaction conditions are optimized to avoid over-alkylation or side reactions, with acid catalysis facilitating the conversion.
Salt Formation: Conversion to the hydrochloride salt is a crucial step for improving the physicochemical properties of the compound, including solubility and crystallinity. Acidic deprotection conditions are carefully controlled to prevent decomposition of the spirocyclic core.
Protecting Group Strategy: The tert-butyl ester serves as a protecting group for the carboxylate function during the synthetic sequence, allowing for selective transformations at the nitrogen and carbon centers without ester hydrolysis.
Additional Synthetic Routes and Variations
Some synthetic approaches involve initial acylation of N-Boc-3,9-diazaspiro[5.5]undecane with acyl chlorides or anhydrides, followed by catalytic hydrogenolysis and Boc deprotection under acidic conditions to yield the target amine hydrochloride salts.
Alternative methods include HBTU-mediated condensation reactions for amidation steps, demonstrating the modularity and adaptability of the synthetic route to various substituents.
Q & A
Q. What synthetic methodologies are employed for the preparation of tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride?
The compound is typically synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection, nucleophilic substitution, and cyclization. For example, tert-butyl-protected intermediates (e.g., tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate) are reacted with methylamine derivatives under inert conditions. Key steps include coupling reactions in polar aprotic solvents (e.g., DMSO) at elevated temperatures (130°C), with bases like DIPEA (N-ethyl-N,N-diisopropylamine) to drive the reaction . Purification often involves flash chromatography or recrystallization to isolate the hydrochloride salt .
Q. How is the structural integrity of this spiro compound confirmed?
Structural validation employs:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the spirocyclic amine and Boc-protected groups (e.g., δ ~1.4 ppm for tert-butyl protons) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHClNO, MW 290.83) .
- X-ray crystallography : SHELX software refines crystal structures, particularly for resolving spirocyclic conformations .
Q. What are the recommended storage conditions to ensure stability?
As a hydrochloride salt, the compound should be stored in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Long-term stability data suggest avoiding prolonged exposure to light or humidity .
Advanced Research Questions
Q. How does the spirocyclic core serve as a bioisostere in drug discovery?
The 3-azaspiro[5.5]undecane scaffold mimics piperazine rings while enhancing metabolic stability and solubility. For example, it has been used in PARP inhibitors (e.g., olaparib analogs) to improve binding affinity and reduce off-target interactions. Computational docking studies suggest the spiro structure occupies hydrophobic pockets more effectively than linear amines .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
Key challenges include:
- High-temperature reactions : Prolonged heating (e.g., 130°C in DMSO) risks decomposition. Alternatives like microwave-assisted synthesis or solvent swaps (e.g., DMAc) improve efficiency .
- Purification bottlenecks : Flash chromatography scalability is addressed via automated systems or recrystallization optimization using solvent polarity gradients .
Q. How are analytical methods (e.g., HPLC/LC-MS) optimized for this compound?
Reverse-phase HPLC with C18 columns and mobile phases (e.g., water/acetonitrile + 0.1% TFA) achieves baseline separation. LC-MS parameters include ESI+ ionization and MRM transitions targeting m/z 290.83 [M+H]. Method validation ensures precision (<2% RSD) and sensitivity (LOQ ~0.1 µg/mL) .
Q. What strategies control stereochemistry during spirocyclic ring formation?
Chiral auxiliaries (e.g., tert-butyl esters) or asymmetric catalysis (e.g., palladium-mediated cyclization) enforce stereocontrol. For example, Wittig reactions with enantiopure phosphonium ylides yield defined stereocenters .
Q. What mechanistic insights explain the formation of the spirocyclic core?
Cyclization likely proceeds via intramolecular nucleophilic attack, where the amine group displaces a leaving group (e.g., bromide) on a pre-organized intermediate. Density functional theory (DFT) simulations predict transition-state geometries favoring spiro over linear products .
Q. How is computational modeling applied to study target interactions?
Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding to enzymes like PARP-1. Docking studies (AutoDock Vina) highlight hydrogen bonds between the spiro amine and catalytic residues (e.g., Ser904), guiding SAR optimizations .
Q. How are contradictory spectral or bioactivity data resolved?
Discrepancies are addressed via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
